molecular formula C12H18N2O2 B13640164 3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid

3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13640164
M. Wt: 222.28 g/mol
InChI Key: PFFBTIHXJMEAEL-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a methyl group The compound also contains a cyclohexyl ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the carboxylic acid group: This can be done via oxidation reactions, such as using potassium permanganate or chromium trioxide.

    Cyclohexyl ring formation: The cyclohexyl ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A similar compound with a cyclohexyl ring and a methyl group.

    4-Methyl-1-cyclohexanecarboxylic acid: Contains a cyclohexyl ring with a carboxylic acid group.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-1-(4-methylcyclohexyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)14-7-11(12(15)16)9(2)13-14/h7-8,10H,3-6H2,1-2H3,(H,15,16)

InChI Key

PFFBTIHXJMEAEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(C(=N2)C)C(=O)O

Origin of Product

United States

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